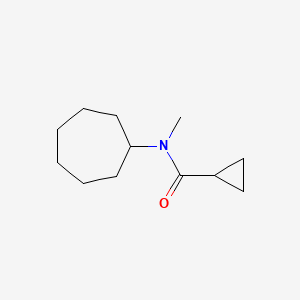
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is not fully understood. However, several research studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of various diseases. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to possess anti-inflammatory and anti-diabetic properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide. One of the significant future directions is the further elucidation of the mechanism of action of this compound. Additionally, further research is needed to evaluate the potential use of this compound as a drug candidate for the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may also be a promising direction for future research.
Conclusion:
In conclusion, N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is a pyrazine derivative that has potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide can be achieved using different methods. One of the most common methods is the reaction of 2,3-dimethylpyrazine with cycloheptylamine in the presence of a suitable catalyst. This method has been reported in several research studies and is considered a reliable method for the synthesis of this compound.
Scientific Research Applications
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Several research studies have reported the potential use of this compound as a drug candidate for the treatment of certain diseases, including cancer, inflammation, and diabetes.
properties
IUPAC Name |
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-9-16-13(10-15-11)14(18)17(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVDJFCVDGLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)



![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)

